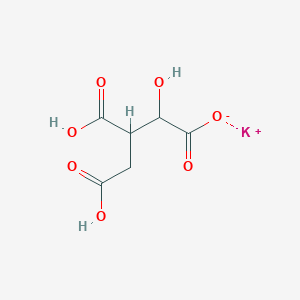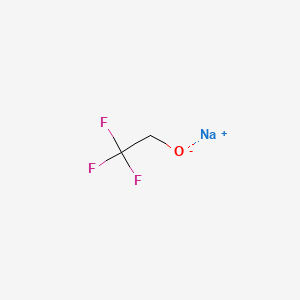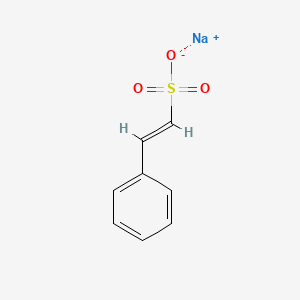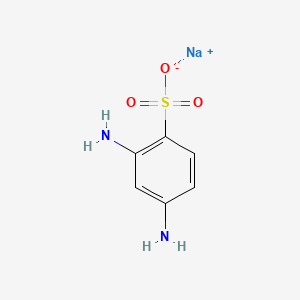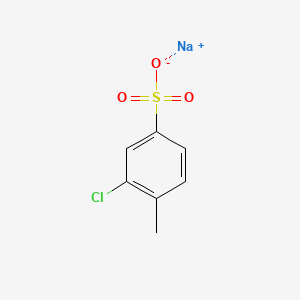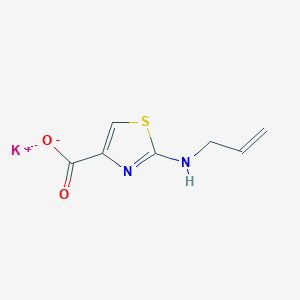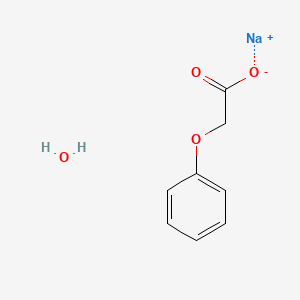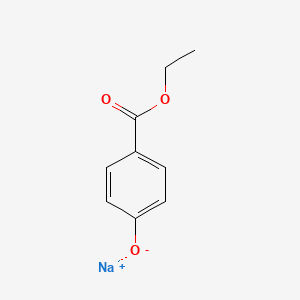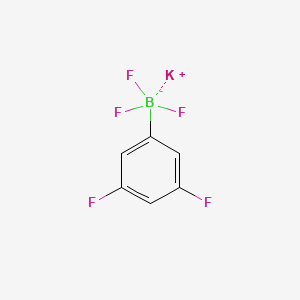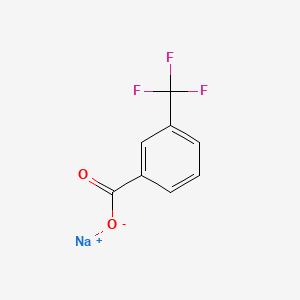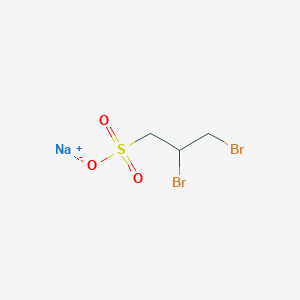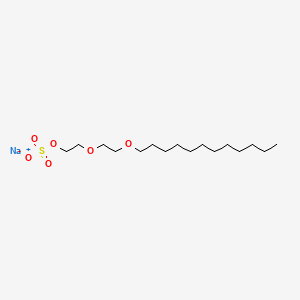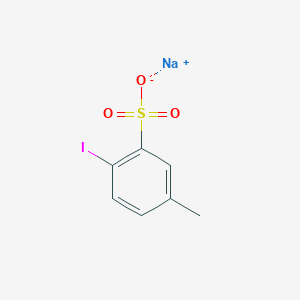
Sodium tri-sec-butylborohydride
Vue d'ensemble
Description
Sodium tri-sec-butylborohydride is a specialized reducing agent widely used in organic synthesis. It is known for its high selectivity and efficiency in reducing various functional groups, making it a valuable tool in both academic and industrial settings. The compound is typically available as a solution in tetrahydrofuran and is recognized for its ability to perform stereoselective reductions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium tri-sec-butylborohydride can be synthesized by reacting tri-sec-butylborane with sodium hydride in tetrahydrofuran. The reaction is typically carried out at room temperature, and the product is obtained as a colorless solution .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of reagents and solvents to ensure safety and product purity. The compound is often produced in specialized facilities equipped to handle the reactive nature of the starting materials and the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium tri-sec-butylborohydride primarily undergoes reduction reactions. It is highly effective in reducing carbonyl compounds to alcohols, including aldehydes, ketones, and esters. The compound is also used in the reduction of imines and nitriles to amines .
Common Reagents and Conditions: The reagent is typically used in tetrahydrofuran as a solvent. Common reaction conditions include room temperature or slightly elevated temperatures, depending on the substrate and desired reaction rate. The presence of sodium ions can influence the selectivity and efficiency of the reduction process .
Major Products Formed: The major products formed from reactions involving this compound are typically alcohols and amines, depending on the starting materials. For example, the reduction of a ketone will yield a secondary alcohol, while the reduction of an imine will produce a primary amine .
Applications De Recherche Scientifique
Sodium tri-sec-butylborohydride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium tri-sec-butylborohydride involves the transfer of a hydride ion (H-) from the boron atom to the electrophilic center of the substrate, typically a carbonyl carbon. This nucleophilic attack results in the reduction of the carbonyl group to an alcohol. The steric bulk of the sec-butyl groups on the boron atom influences the selectivity of the reduction, favoring the formation of specific stereoisomers .
Comparaison Avec Des Composés Similaires
Lithium tri-sec-butylborohydride (L-Selectride): Similar in structure and reactivity but uses lithium as the counterion instead of sodium.
Potassium tri-sec-butylborohydride (K-Selectride): Uses potassium as the counterion and is known for its high reactivity and selectivity in reductions.
Sodium cyanoborohydride: A milder reducing agent compared to sodium tri-sec-butylborohydride, often used for reductive aminations.
Sodium triacetoxyborohydride: Another selective reducing agent used primarily for reductive aminations.
Uniqueness: this compound is unique due to its combination of high reactivity and selectivity. The steric bulk of the sec-butyl groups provides a level of control over the reduction process, making it particularly useful for stereoselective reductions. Its sodium counterion also influences its solubility and reactivity compared to its lithium and potassium counterparts .
Propriétés
InChI |
InChI=1S/C12H27B.Na/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-12H,7-9H2,1-6H3;/q-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQOLIPZGAUEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(C)CC)(C(C)CC)C(C)CC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BNa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67276-04-4, 67279-07-6 | |
| Record name | Sodium hydrotri-sec-butylborate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067276044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gona-1,3,5,7,9,15-hexaen-12-one, (14beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067279076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrotri-sec-butylborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


